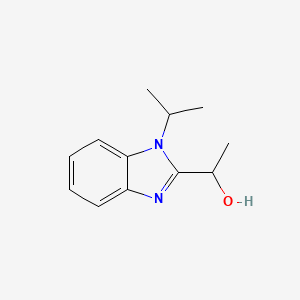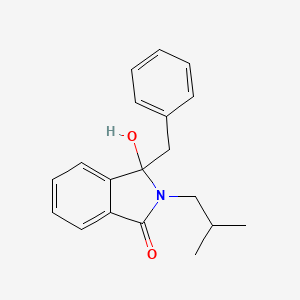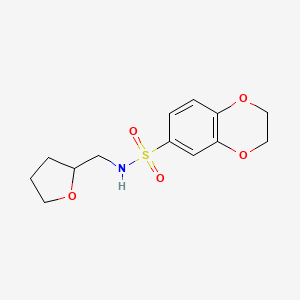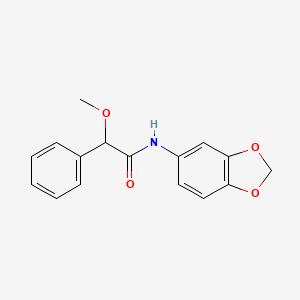![molecular formula C18H21ClO3 B3932765 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)
1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Descripción general
Descripción
1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene, also known as CEPPB, is a synthetic compound that belongs to the family of aryloxypropanolamines. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It can also activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Furthermore, 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway. It can also inhibit angiogenesis, which is the formation of new blood vessels, by reducing the expression of vascular endothelial growth factor (VEGF). In addition, 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene can reduce oxidative stress and inflammation by modulating the expression of various antioxidant and anti-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under various experimental conditions and can be easily dissolved in organic solvents. However, 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has some limitations for lab experiments. It has low water solubility, which can limit its bioavailability and make it difficult to administer in vivo. It also has low selectivity for its target proteins, which can lead to off-target effects and toxicity.
Direcciones Futuras
There are several future directions for the study of 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties, such as its water solubility and selectivity, to improve its efficacy and reduce its toxicity. Furthermore, the development of 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene analogs with improved properties and potency could lead to the discovery of new drugs for various diseases.
Aplicaciones Científicas De Investigación
1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of various cancer cells, including breast, lung, and liver cancer cells. 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has also been investigated for its cardioprotective effects, as it can reduce myocardial infarction and improve cardiac function in animal models. In addition, 1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have neuroprotective effects, as it can prevent neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-14-13-17(9-10-18(14)19)22-12-4-11-21-16-7-5-15(20-2)6-8-16/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOOOEGFZYLTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)

![3,4-dimethoxy-N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932703.png)


![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3932715.png)

![3-chloro-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932734.png)
![(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932756.png)

![3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932764.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3932768.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932775.png)